molecular formula C8H7ClN2O2 B116096 Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 145335-90-6

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B116096
CAS No.: 145335-90-6
M. Wt: 198.6 g/mol
InChI Key: XRQZBGADESKIBB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is recognized for its significant applications in medicinal chemistry due to its unique structural properties and biological activities .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, also known as Imidazo[1,2-a]pyridine-8-carboxylic acid HCl, is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has been identified as having significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

The compound interacts with its targets through a process of phosphorylation . This interaction results in changes that enhance the compound’s potency against both extracellular and intracellular Mtb .

Biochemical Pathways

The compound affects the biochemical pathways related to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This activation process is achieved through the phosphorylation of IKK-ɛ and TBK1 .

Pharmacokinetics

The pharmacokinetic properties of the compound contribute to its bioavailability. It has good microsomal stability, with a half-life of 83 minutes in humans and 63 minutes in mice . These properties enhance the compound’s bioavailability, making it effective in treating tuberculosis.

Result of Action

The result of the compound’s action is a significant reduction in the bacterial load of Mtb. In an acute TB mouse model, treatment with the compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .

Action Environment

The action of the compound can be influenced by environmental factors. It is recommended to ensure adequate ventilation when handling the compound and to avoid dust formation . The compound should be stored in suitable, closed containers for disposal .

Chemical Reactions Analysis

Biological Activity

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a prominent member of the imidazo[1,2-a]pyridine family, which is recognized for its extensive biological activities and therapeutic potential. This compound has garnered attention in medicinal chemistry due to its unique structural properties and diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

Imidazo[1,2-a]pyridine compounds are characterized by their fused heterocyclic ring systems that incorporate nitrogen atoms. The specific configuration of the 8-carboxylic acid moiety significantly influences the compound's biological activities.

Pharmacological Activities

The biological activities of this compound span a wide range of therapeutic areas:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit potent antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds derived from this scaffold demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. A series of analogs were synthesized and tested against human cancer cell lines, revealing cytotoxic effects with IC50 values ranging from 25 to 150 μM . Notably, some derivatives showed enhanced potency against cervical carcinoma cells.
  • Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to reduced production of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

  • Target Interactions : The compound interacts with various molecular targets through phosphorylation processes, influencing cellular signaling pathways .
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and geranylgeranyl transferase (RGGT), which are crucial for cellular function and proliferation .

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against Mtb. Among the tested compounds, one derivative exhibited an MIC of 0.006 μM against drug-resistant strains, highlighting its potential as a new therapeutic agent for tuberculosis .

Cytotoxicity Against Cancer Cell Lines

Research involving various imidazo[1,2-a]pyridine analogs demonstrated significant cytotoxicity against HeLa cells. Compounds were screened using a PrestoBlue® viability assay, revealing that several analogs had IC50 values below 150 μM . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity.

Table 1: Biological Activity Summary of Imidazo[1,2-a]pyridine Derivatives

Activity TypeTarget Pathogen/Cell LineIC50/MIC Values
AntimicrobialMycobacterium tuberculosis≤0.006 μM
AnticancerHeLa Cells25 - 150 μM
Anti-inflammatoryNF-kB PathwayNot specified
AChE InhibitionHuman EnzymesIC50 = 79 μM

Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQZBGADESKIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471036
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145335-90-6
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145335-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using 2-aminonicotinic acid (14.1 g, 0.102 mol) and chloroacetaldehyde [45% aqueous solution (8.6 g, 0.11 mol)], the same procedure as described above in example C was used. After workup 17.5 g (88%) of the title compound, m.p. 299°-300° C. (decomp), was isolated.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
8.6 g
Type
reactant
Reaction Step Three
Yield
88%

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